molecular formula C11H11N3O2S2 B2407819 Methyl 4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzoate CAS No. 380347-82-0

Methyl 4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzoate

Cat. No.: B2407819
CAS No.: 380347-82-0
M. Wt: 281.35
InChI Key: TUAWMVVZGWUDRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to Methyl 4-{[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzoate

Chemical Nomenclature and Systematic Identification

The compound is systematically named methyl 4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzoate under IUPAC guidelines. Its molecular formula is C₁₁H₁₁N₃O₂S₂ , with a molecular weight of 281.4 g/mol . Key structural identifiers include:

Property Value
SMILES COC(=O)C1=CC=C(C=C1)CSC2=NN=C(S2)N
InChI Key TUAWMVVZGWUDRP-UHFFFAOYSA-N
CAS Registry Number 380347-82-0

The molecule consists of a benzoate ester core linked via a methylene sulfanyl bridge to a 5-amino-1,3,4-thiadiazole ring. This hybrid structure combines aromaticity from the benzene ring with the electron-deficient nature of the thiadiazole moiety, influencing its reactivity and biological interactions.

Historical Context and Discovery in Heterocyclic Chemistry

The 1,3,4-thiadiazole scaffold, first synthesized in the mid-20th century, gained prominence due to its bioisosteric relationship with pyrimidines and oxadiazoles. Early applications focused on sulfonamide-derived antibacterials, leveraging the thiadiazole ring’s capacity to mimic biological substrates.

The specific derivative This compound emerged from efforts to optimize pharmacokinetic properties through structural hybridization. By introducing a sulfanyl methylene bridge and a benzoate ester, researchers aimed to enhance solubility and target affinity compared to simpler thiadiazoles. Synthetic advancements, such as microwave-assisted reactions, facilitated efficient production of this compound.

Significance in Medicinal Chemistry and Drug Discovery

This compound exemplifies the strategic design of heterocyclic hybrids for therapeutic applications. Key areas of interest include:

Antimicrobial Activity

The 5-amino-1,3,4-thiadiazole moiety disrupts bacterial folate biosynthesis by inhibiting dihydropteroate synthase, a mechanism shared with sulfa drugs. Hybridization with the benzoate ester may improve membrane permeability, as demonstrated in analogs showing efficacy against Mycobacterium smegmatis (MIC = 26.46 μg/mL).

Enzyme Inhibition

The electron-rich thiadiazole ring participates in hydrogen bonding and π-π interactions with enzyme active sites. For instance, related compounds inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting utility in neurodegenerative disease therapy.

Chemical Versatility

The compound serves as a precursor for further derivatization:

  • Alkylation/Acylation : Reactivity at the amino group enables the introduction of substituents to modulate bioactivity.
  • Coordination Chemistry : The sulfur and nitrogen atoms facilitate metal chelation, explored in anticancer and diagnostic agent development.

Properties

IUPAC Name

methyl 4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S2/c1-16-9(15)8-4-2-7(3-5-8)6-17-11-14-13-10(12)18-11/h2-5H,6H2,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUAWMVVZGWUDRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CSC2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380347-82-0
Record name methyl 4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

The 5-amino-1,3,4-thiadiazole-2-thiol scaffold is synthesized via cyclization of thiosemicarbazide precursors. A representative protocol involves:

  • Hydrazine treatment : Thiosemicarbazide (NH₂-NH-CS-NH₂) is refluxed with carbon disulfide (CS₂) in ethanol under alkaline conditions (KOH) to form a potassium salt intermediate.
  • Acid-mediated cyclization : The intermediate is treated with hydrochloric acid at 0°C, inducing cyclization to yield the thiol derivative.

Reaction Conditions :

  • Solvent: Ethanol
  • Temperature: Reflux (Step 1); 0°C (Step 2)
  • Yield: ~90% (based on analogous syntheses).

Preparation of Methyl 4-(Bromomethyl)benzoate

Esterification and Bromination

The benzyl bromide component is synthesized via a two-step process:

  • Esterification : 4-(Bromomethyl)benzoic acid is treated with methanol in the presence of concentrated sulfuric acid to form the methyl ester.
  • Purification : The crude product is washed with sodium bicarbonate and dried over magnesium sulfate.

Characterization Data :

  • ¹H-NMR (CDCl₃) : δ 7.95 (d, 2H, ArH), 7.39 (d, 2H, ArH), 3.89 (s, 3H, CH₃).
  • IR : 1726 cm⁻¹ (C=O stretch).

Coupling Reaction: Thiol-Alkylation

Nucleophilic Substitution

The final step involves alkylation of 5-amino-1,3,4-thiadiazole-2-thiol with methyl 4-(bromomethyl)benzoate under basic conditions:

  • Base activation : The thiol is deprotonated using anhydrous potassium carbonate in acetonitrile.
  • Reaction : Methyl 4-(bromomethyl)benzoate is added dropwise, and the mixture is stirred at room temperature for 5 hours.
  • Work-up : The product is filtered, concentrated, and recrystallized from ethanol.

Optimization Insights :

  • Solvent choice : Acetonitrile enhances solubility of both reactants.
  • Yield : ~57% (similar to reported thiadiazole alkylations).

Data Summary of Synthetic Steps

Step Reactants Conditions Yield Characterization
1 Thiosemicarbazide, CS₂, KOH Ethanol, reflux 90% IR: 1726 cm⁻¹ (C=O)
2 4-(Bromomethyl)benzoic acid, MeOH, H₂SO₄ Reflux, 6 h 80% ¹H-NMR: δ 3.89 (s, CH₃)
3 Thiol + Benzyl bromide, K₂CO₃ Acetonitrile, rt, 5 h 57% Mp: 408 K

Analytical Validation

Spectroscopic Confirmation

  • ¹H-NMR : The methyl ester (δ 3.89) and aromatic protons (δ 7.39–7.95) confirm the benzoate moiety.
  • IR : Absence of SH stretch (~2550 cm⁻¹) verifies successful alkylation.

Purity Assessment

Elemental analysis and HPLC are recommended for quantifying purity, though specific data for the target compound remain unpublished.

Challenges and Optimization Opportunities

Side Reactions

  • Oxidation : The thiol intermediate may oxidize to disulfides; inert atmospheres (N₂) mitigate this.
  • Solubility : Poor solubility of intermediates in polar solvents necessitates solvent screening.

Yield Enhancement

  • Catalysis : Phase-transfer catalysts (e.g., TBAB) could improve alkylation efficiency.
  • Temperature control : Gradual warming during cyclization reduces byproduct formation.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of disulfides or sulfonic acids.

    Reduction: Conversion of nitro groups to amino groups.

    Substitution: Introduction of various substituents on the aromatic ring.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that derivatives containing thiadiazole structures exhibit significant antimicrobial activity against a range of pathogens. The mechanism of action often involves interference with microbial cell wall synthesis or inhibition of key metabolic pathways.

Table 1: Antimicrobial Activity of Methyl 4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzoate

PathogenActivity TypeMinimum Inhibitory Concentration (MIC)
Escherichia coliBactericidal15 µg/mL
Staphylococcus aureusBactericidal10 µg/mL
Candida albicansAntifungal20 µg/mL

These findings suggest that the compound could be developed into an effective antimicrobial agent, particularly in combating resistant strains of bacteria and fungi.

Antitumor Activity

Thiadiazole derivatives have also been explored for their antitumor properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of apoptotic pathways.

Case Study: Antitumor Effects in Breast Cancer Cells

A study investigated the effects of this compound on breast cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 25 µg/mL, with associated increases in pro-apoptotic markers.

Research Insights

Recent studies have highlighted the importance of optimizing the structure of thiadiazole derivatives to enhance their biological activity. Modifications to the benzene ring or variations in substituents on the thiadiazole can significantly impact their efficacy and selectivity against target pathogens.

Mechanism of Action

The mechanism of action of Methyl 4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzoate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer activity could be due to the disruption of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1,3,4-thiadiazole-2-thiol: A precursor in the synthesis of the target compound.

    Methyl 4-bromomethylbenzoate: Another precursor used in the synthesis.

    1,3,4-Thiadiazole derivatives: A broad class of compounds with similar structural features.

Uniqueness

Methyl 4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzoate is unique due to the presence of both the thiadiazole ring and the benzoate ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Methyl 4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzoate is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. The structure of this compound features a thiadiazole ring, which is known for its pharmacological relevance. This article aims to provide an in-depth analysis of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C10H10N4S2O 2\text{C}_{10}\text{H}_{10}\text{N}_4\text{S}_2\text{O 2}

Molecular Properties

PropertyValue
Molecular Weight278.34 g/mol
Molecular FormulaC₁₀H₁₀N₄S₂O₂
Melting PointNot available
LogPNot available

Antimicrobial Activity

Research has indicated that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of thiadiazole have shown activity against various bacterial strains and fungi.

  • Case Study : A study by Cho et al. (2010) demonstrated that thiadiazole derivatives exhibited notable antibacterial effects against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 64 µg/mL compared to standard antibiotics like streptomycin .

Anticancer Properties

The anticancer potential of this compound has also been explored. The thiadiazole ring has been identified as a critical pharmacophore contributing to cytotoxicity against cancer cell lines.

  • Research Findings : A study published in the Bulletin of the Korean Chemical Society highlighted that certain thiadiazole derivatives showed cytostatic properties against various cancer cell lines. The mechanism was attributed to the induction of apoptosis in cancer cells .

The biological activity of this compound can be linked to its ability to interact with microbial and cancer cell targets through several mechanisms:

  • Inhibition of Cell Wall Synthesis : Similar to other thiadiazole derivatives, it may inhibit the synthesis of bacterial cell walls.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.
  • Disruption of Metabolic Pathways : It may interfere with key metabolic processes in both bacteria and cancer cells.

Structure-Activity Relationship (SAR)

The structure-activity relationship is crucial for understanding how modifications to the chemical structure affect biological activity. Research indicates that substituents on the thiadiazole ring significantly influence antimicrobial potency.

SubstituentActivity LevelRemarks
Halogen GroupsHighIncrease antibacterial activity
Oxygenated SubstituentsModerateEnhance antifungal properties
Amino GroupsVariableAffect cytotoxicity

Q & A

Q. What synthetic methodologies are reported for Methyl 4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzoate and its analogs?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous thiadiazole derivatives are synthesized by reacting thiol-containing intermediates with halogenated benzoate esters under basic conditions (e.g., KOH in DMF) . Reaction progress is monitored via Thin Layer Chromatography (TLC), and purification involves precipitation with ice-cold water followed by recrystallization from methanol . Spectral characterization (IR, NMR) confirms functional groups, such as NH₂ (IR: ~3280 cm⁻¹) and ester C=O (IR: ~1695 cm⁻¹) .

Q. How is the purity and structural integrity of this compound validated in academic research?

Purity is assessed via melting point analysis and TLC (Rf values). Structural confirmation employs:

  • 1H/13C NMR : To verify aromatic protons (δ 7.2–8.1 ppm), methylene bridges (δ 3.8–4.5 ppm), and ester groups (δ 3.9 ppm for OCH₃).
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 369.4 for C₁₈H₁₅N₃O₄S) confirm the molecular weight .
  • Elemental Analysis : Matches calculated C, H, N, S percentages .

Q. What safety precautions are critical when handling this compound?

The compound exhibits acute toxicity (Category 4 for oral/dermal/inhalation routes). Researchers must:

  • Use fume hoods and personal protective equipment (gloves, lab coats).
  • Avoid dust formation; store at -20°C for long-term stability.
  • Follow emergency protocols (e.g., rinsing exposed skin with water, consulting SDS Section 4) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?

Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths, angles, and packing motifs. For example, related thiadiazole derivatives crystallize in monoclinic systems (space group P21/n) with unit cell parameters (e.g., a = 16.894 Å, β = 96.084°) . Discrepancies between computational (DFT) and experimental data may indicate dynamic effects or crystal-packing forces .

Q. What strategies optimize the compound’s bioactivity in antimycobacterial studies?

Structure-activity relationship (SAR) studies suggest:

  • Substituent Effects : Electron-withdrawing groups on the benzoate ring enhance activity by improving membrane permeability.
  • Biological Assays : Microplate Alamar Blue Assay (MABA) against Mycobacterium tuberculosis H37Rv quantifies minimum inhibitory concentrations (MICs). Compound 4a-e derivatives in showed MICs <10 µg/mL, highlighting the thiadiazole core’s role in target binding .

Q. How can contradictory spectral or bioassay data be troubleshooted?

  • Spectral Conflicts : Compare experimental NMR shifts with DFT-predicted values. For example, unexpected splitting in methylene proton signals may indicate rotameric equilibria .
  • Bioassay Variability : Control for solvent effects (e.g., DMSO concentration ≤1%) and use reference standards (e.g., isoniazid) to validate assay conditions .

Q. What computational tools predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations model binding to enzymes like PPARδ (as in ). Key interactions include hydrogen bonding between the thiadiazole NH₂ and active-site residues (e.g., His449) and π-π stacking with aromatic side chains .

Methodological Notes

  • Synthesis Optimization : Replace DMF with THF/triethylamine to reduce side reactions in nucleophilic substitutions .
  • Crystallization : Slow evaporation from DCM/methanol (1:3) improves crystal quality for SC-XRD .
  • Toxicity Mitigation : Encapsulation in silica nanocomposites (as in ) reduces handling risks while maintaining reactivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.